Enzymatic Potency and Kinase Selectivity Profile: BMS-690514 vs. Lapatinib and Erlotinib
BMS-690514 exhibits potent, balanced inhibition of key HER and VEGFR kinases. Its IC50 values are 5 nM for EGFR, 20 nM for HER2, 60 nM for HER4, and 50 nM for VEGFR2 . In contrast, the dual EGFR/HER2 inhibitor lapatinib demonstrates an EGFR IC50 of 37 nM and a HER2 IC50 of 60 nM (as determined in the same comparative study format) [1]. Erlotinib, a first-generation EGFR inhibitor, has an EGFR IC50 of 41 nM but lacks significant HER2, HER4, or VEGFR2 activity [1]. This profile demonstrates BMS-690514's superior potency against EGFR compared to both lapatinib and erlotinib, while also uniquely providing pan-HER and VEGFR inhibition not achievable with these single-pathway focused agents.
| Evidence Dimension | Kinase Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | EGFR: 5 nM; HER2: 20 nM; HER4: 60 nM; VEGFR2: 50 nM |
| Comparator Or Baseline | Lapatinib: EGFR 37 nM, HER2 60 nM; Erlotinib: EGFR 41 nM |
| Quantified Difference | BMS-690514 EGFR IC50 is 7.4-fold lower than lapatinib and 8.2-fold lower than erlotinib |
| Conditions | In vitro enzymatic kinase assay using recombinant human kinases |
Why This Matters
This data enables researchers to select BMS-690514 for studies requiring potent, simultaneous inhibition of both HER and VEGFR signaling pathways, which is not possible with lapatinib or erlotinib alone.
- [1] PMC10420662. Table 3. IC50 values for lapatinib and erlotinib. Molecules. 2023;28(15):5869. View Source
